molecular formula C5H8ClNS B1355540 5-Methylthiophen-2-amine hydrochloride CAS No. 41940-48-1

5-Methylthiophen-2-amine hydrochloride

Cat. No.: B1355540
CAS No.: 41940-48-1
M. Wt: 149.64 g/mol
InChI Key: LILOTHBDLYJRIX-UHFFFAOYSA-N
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Description

5-Methylthiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Methylthiophen-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, altering their conformation and activity. This can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell. Additionally, this compound can influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . For example, this compound can be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it influences cellular respiration and energy production . Additionally, its localization to the nucleus can impact gene expression and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophen-2-amine hydrochloride typically involves the reaction of 5-methylthiophene with ammonia or an amine under specific conditions. One common method includes the use of a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-Methylthiophen-2-amine hydrochloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiophene: A closely related compound with similar chemical properties but without the hydrochloride salt.

    5-Methylthiophene-2-carboxylic acid: Another derivative of thiophene with different functional groups and applications.

    Thiophene-2-amine: A simpler amine derivative of thiophene with distinct chemical behavior.

Uniqueness

5-Methylthiophen-2-amine hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-methylthiophen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c1-4-2-3-5(6)7-4;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILOTHBDLYJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490500
Record name 5-Methylthiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41940-48-1
Record name 5-Methylthiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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